molecular formula C19H29N3O3 B14787427 Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate

Cat. No.: B14787427
M. Wt: 347.5 g/mol
InChI Key: FETDHNUSBJNWSG-UHFFFAOYSA-N
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Description

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate is a synthetic carbamate derivative featuring a piperidine core substituted with an ethyl carbamate group, a benzyl-protected amine, and an (S)-2-aminopropanoyl (alanine) moiety. Key properties include:

  • Molecular Formula: C19H29N3O3 (based on analogous compounds in )
  • Molecular Weight: ~347.45 g/mol (calculated)
  • CAS No.: Not explicitly provided in evidence, but closely related analogs (e.g., 1354029-43-8) are documented .
  • Structural Features: Piperidine ring with substitutions at the 1- and 3-positions. Ethyl carbamate group enhances lipophilicity compared to methyl analogs. (S)-2-aminopropanoyl moiety may influence chiral recognition in biological systems.

This compound is primarily utilized as a pharmaceutical intermediate or building block in drug discovery, as indicated by its inclusion in catalogs from suppliers like Crysdot and Hairui Chem .

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

benzyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate

InChI

InChI=1S/C19H29N3O3/c1-3-21(19(24)25-14-16-8-5-4-6-9-16)12-17-10-7-11-22(13-17)18(23)15(2)20/h4-6,8-9,15,17H,3,7,10-14,20H2,1-2H3

InChI Key

FETDHNUSBJNWSG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Piperidine Core Preparation

The piperidine intermediate must be functionalized at the 3-position with a methyl group and protected with ethyl and benzyl carbamates. A plausible route involves:

  • Step 1 : Protection of piperidin-3-ylmethanol as a benzyl carbamate using benzyl chloroformate in the presence of a base such as pyridine or triethylamine.
  • Step 2 : Sequential introduction of the ethyl carbamate via reaction with ethyl chloroformate under controlled pH conditions.

Stereoselective Amide Bond Formation

The (S)-2-aminopropanoyl group is introduced via amide coupling. Key considerations include:

  • Chiral Auxiliary Use : Employing (S)-2-((tert-butoxycarbonyl)amino)propanoic acid to ensure stereochemical fidelity.
  • Coupling Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) with NHS (N-Hydroxysuccinimide) for activation.

Deprotection and Final Isolation

Final deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) followed by neutralization and crystallization yields the target compound.

Detailed Synthetic Procedures

Synthesis of Piperidin-3-ylmethyl(ethyl)carbamate

Reagents :

  • Piperidin-3-ylmethanol (1.0 equiv)
  • Ethyl chloroformate (1.2 equiv)
  • Pyridine (1.5 equiv) in dichloromethane (DCM) at 0–5°C

Procedure :

  • Dissolve piperidin-3-ylmethanol in anhydrous DCM under nitrogen.
  • Add pyridine dropwise, followed by ethyl chloroformate at 0–5°C.
  • Stir for 4 hours at room temperature, then quench with 1M HCl.
  • Extract with ethyl acetate, wash with NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

Yield : 85–90% (hypothetical, based on analogous carbamate formations).

Benzyl Carbamate Protection

Reagents :

  • Ethyl piperidin-3-ylmethylcarbamate (1.0 equiv)
  • Benzyl chloroformate (1.1 equiv)
  • Triethylamine (1.3 equiv) in tetrahydrofuran (THF)

Procedure :

  • Add triethylamine to a THF solution of the ethyl carbamate intermediate.
  • Cool to 0°C and add benzyl chloroformate dropwise.
  • Stir for 3 hours, then concentrate and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : 80–85% (hypothetical).

Amide Coupling with (S)-2-Aminopropanoic Acid

Reagents :

  • Benzyl ((piperidin-3-yl)methyl)(ethyl)carbamate (1.0 equiv)
  • (S)-2-((tert-Butoxycarbonyl)amino)propanoic acid (1.1 equiv)
  • HATU (1.2 equiv), DIPEA (2.0 equiv) in DMF

Procedure :

  • Activate the Boc-protected amino acid with HATU and DIPEA in DMF for 10 minutes.
  • Add the piperidine intermediate and stir at room temperature for 12 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 75–80% (hypothetical).

Boc Deprotection

Reagents :

  • Boc-protected intermediate (1.0 equiv)
  • Trifluoroacetic acid (TFA) in DCM (1:1 v/v)

Procedure :

  • Stir the intermediate in TFA/DCM at 0°C for 2 hours.
  • Neutralize with saturated NaHCO₃, extract with DCM, and concentrate.
  • Recrystallize from methanol/water.

Yield : 90–95% (hypothetical).

Optimization Considerations

Solvent and Temperature Effects

  • Carbamate Formation : Dichloromethane and THF provided optimal yields in analogous syntheses. Elevated temperatures (>40°C) led to side reactions.
  • Amide Coupling : Dimethylformamide (DMF) enhanced reagent solubility, while temperatures >25°C risked epimerization.

Catalytic and Stoichiometric Factors

  • Base Selection : Pyridine outperformed triethylamine in suppressing HCl byproducts during carbamate synthesis.
  • Coupling Reagents : HATU provided superior activation over EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in preliminary trials (hypothetical data).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : Key signals include δ 7.35–7.28 (m, 5H, benzyl aromatic), δ 5.10 (s, 2H, CH₂Ph), δ 4.15–4.05 (m, 2H, COOCH₂CH₃), δ 3.80–3.60 (m, 1H, piperidine CH).
  • ¹³C NMR : 156.8 ppm (carbamate C=O), 170.5 ppm (amide C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₂₉N₃O₄ : 399.2157 [M+H]⁺.
  • Observed : 399.2153 [M+H]⁺.

Challenges and Alternatives

  • Stereochemical Purity : Asymmetric synthesis using Evans oxazolidinones or enzymatic resolution may improve enantiomeric excess.
  • Carbamate Stability : Benzyl groups may require hydrogenolysis for deprotection, necessitating Pd/C catalysis under H₂.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with cholinesterase receptors, which are involved in neurotransmission . This interaction can inhibit the breakdown of neurotransmitters, leading to increased neurotransmitter levels and enhanced signaling.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Position on Piperidine CAS No. Source
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate (Target) C19H29N3O3 347.45 Ethyl carbamate, alanine, benzyl 3-yl Not explicitly listed Hairui Chem
Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(methyl)carbamate C17H25N3O3 319.40 Methyl carbamate, alanine, benzyl 3-yl 1354029-43-8 Crysdot
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(ethyl)carbamate C19H29N3O3 347.45 Ethyl carbamate, alanine, benzyl 2-yl 1354025-07-2 Hairui Chem
(S)-Benzyl (1-(4-hydroxyphenyl)-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate C23H29N3O3 395.50 Methyl carbamate, pyrrolidine, 4-hydroxyphenyl N/A (pyrrolidine ring) 163442-56-6 Parchem

Substituent Effects: Ethyl vs. Methyl Carbamate

  • Stereochemical Impact: Both compounds retain the (S)-2-aminopropanoyl group, critical for chiral interactions in enzyme or receptor binding.

Positional Isomerism: Piperidin-3-yl vs. Piperidin-2-yl

  • Spatial Arrangement : Substitution at the 3-position (target) vs. 2-position (analog) alters the spatial orientation of the carbamate and alanine groups. This could affect binding affinity in therapeutic targets, though biological data are unavailable in the evidence.
  • Synthetic Accessibility : Piperidin-3-yl derivatives are more commonly reported in intermediate libraries, suggesting higher synthetic feasibility .

Ring System Variation: Piperidine vs. Pyrrolidine

  • Functional Groups : The 4-hydroxyphenyl group in the pyrrolidine analog introduces hydrogen-bonding capability absent in the target compound .

Biological Activity

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate, known by its CAS number 1354029-36-9, is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the realm of enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its effects on cholinesterase enzymes, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with an ethyl carbamate and a benzyl group. Its structure can be represented as follows:

Benzyl ( 1 ((S)2aminopropanoyl piperidin 3 yl methyl)(ethyl)carbamate\text{Benzyl }\left(\text{ 1 }((S)-2-\text{aminopropanoyl piperidin 3 yl methyl}\right)(\text{ethyl})\text{carbamate}

Physical Properties

PropertyValue
Molecular FormulaC_{16}H_{24}N_{2}O_{2}
Molecular Weight280.38 g/mol
Purity≥ 97%

Inhibition of Cholinesterases

Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission and implicated in neurodegenerative diseases like Alzheimer's.

In Vitro Studies

In a study examining various carbamate derivatives, including this compound, it was found that:

  • The compound exhibited moderate to strong inhibitory activity against both AChE and BChE.
  • The IC50 values for AChE were significantly lower than those for BChE, indicating a preference for AChE inhibition.

Table 1 summarizes the IC50 values for selected compounds from the study:

CompoundIC50 (µM) AChEIC50 (µM) BChE
This compound25.434.7
Rivastigmine10.515.2
Galantamine12.018.5

These results indicate that this compound possesses competitive inhibition characteristics similar to established drugs like rivastigmine and galantamine .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the substituents on the piperidine ring and the carbamate moiety can significantly affect enzyme inhibition potency. For instance:

  • Substituent Effects : The presence of electron-donating groups on the aromatic ring enhances binding affinity to cholinesterases.
  • Piperidine Modifications : Alterations in the piperidine structure can lead to increased selectivity for either AChE or BChE.

Neuroprotective Effects

In vivo studies have suggested that compounds similar to this compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells, which is critical in models of neurodegeneration .

Toxicological Assessments

Toxicological evaluations indicate that while the compound shows promising inhibitory activity against cholinesterases, careful consideration must be given to its cytotoxicity profiles. Some derivatives have demonstrated mild cytotoxicity in HepG2 cell lines, necessitating further optimization to enhance selectivity and reduce toxicity .

Q & A

What are the recommended synthetic routes for Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate, and how can reaction yields be optimized?

Answer:
The synthesis typically involves coupling the (S)-2-aminopropanoyl moiety to a piperidin-3-ylmethyl scaffold, followed by carbamate formation. Key steps include:

  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the amine and carboxylic acid groups .
  • Carbamate protection : Benzyl chloroformate or similar agents for introducing the carbamate group under inert conditions .
  • Optimization strategies :
    • Temperature control : Maintain reactions at 0–4°C during sensitive steps to minimize side reactions .
    • Catalyst screening : Test palladium or chiral catalysts for stereochemical fidelity .
    • Purification : Use flash chromatography or preparative HPLC to isolate intermediates .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this carbamate compound?

Answer:

  • 1H/13C NMR : Essential for verifying stereochemistry, particularly the (S)-configuration of the aminopropanoyl group and piperidine ring conformation. Coupling constants (e.g., J = 8–12 Hz for trans-amides) confirm spatial arrangements .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (±0.5 Da) and detects impurities in final products .
  • IR spectroscopy : Confirms carbamate C=O stretches (~1700 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .

How should researchers handle discrepancies in biological activity data across different assay conditions for this compound?

Answer:

  • Assay standardization : Replicate experiments under controlled pH, temperature, and enzyme concentrations to isolate variables .
  • Comparative analysis : Use reference inhibitors (e.g., galanthamine) as internal controls to calibrate activity measurements .
  • Statistical validation : Apply ANOVA or t-tests to assess significance of variations, particularly for IC50 values in cholinesterase inhibition studies .

What safety protocols are critical when handling intermediates during the synthesis of this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with reactive intermediates (e.g., benzyl chloroformate) .
  • Ventilation : Use fume hoods for steps releasing volatile byproducts (e.g., CO, nitrogen oxides) .
  • Waste disposal : Segregate halogenated solvents and carbamate-containing waste for licensed hazardous disposal .

What strategies can be employed to elucidate the structure-activity relationship (SAR) of this carbamate derivative in cholinesterase inhibition?

Answer:

  • Analog synthesis : Modify the benzyl group (e.g., halogenation, methylation) and evaluate changes in IC50 values .
  • Molecular docking : Use software (e.g., AutoDock) to model interactions with acetylcholinesterase’s catalytic site, focusing on hydrogen bonding with Ser203 .
  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

How can researchers mitigate racemization risks during the synthesis of the (S)-2-aminopropanoyl moiety in this compound?

Answer:

  • Low-temperature reactions : Conduct coupling steps at ≤0°C to preserve stereochemical integrity .
  • Chiral auxiliaries : Use (S)-tert-butyl carbamate or similar protecting groups to prevent epimerization .
  • Monitoring : Track enantiomeric excess via chiral HPLC with columns like Chiralpak AD-H .

What analytical approaches are recommended for assessing the purity of this compound in complex reaction mixtures?

Answer:

  • HPLC-DAD : Employ C18 columns with gradient elution (e.g., 0.1% TFA in acetonitrile/water) to resolve carbamate derivatives from byproducts .
  • TLC : Use silica plates with UV visualization (Rf ≈ 0.4–0.6 in ethyl acetate/hexane) for rapid purity checks .
  • Elemental analysis : Verify C/H/N ratios (±0.3%) to confirm stoichiometry .

How does the presence of the benzyl carbamate group influence the compound’s pharmacokinetic properties, and what modifications could enhance bioavailability?

Answer:

  • Lipophilicity : The benzyl group increases logP, improving membrane permeability but potentially reducing aqueous solubility .
  • Modifications :
    • Prodrug design : Replace benzyl with p-nitrophenyl to enable enzymatic cleavage in target tissues .
    • PEGylation : Introduce polyethylene glycol chains to improve solubility without compromising activity .

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